(E)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2-fluorophenoxy)acetamide
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Overview
Description
Compounds with a benzothiazole core, such as the one in your query, are often used in medicinal chemistry due to their diverse biological activities . They can be part of larger molecules, serving as a key structural component .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol with a suitable electrophile . The exact method would depend on the specific substituents present in the final compound.Molecular Structure Analysis
The benzothiazole core consists of a benzene ring fused to a thiazole ring. The presence of various substituents can significantly affect the properties of the molecule .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, depending on the substituents present. For example, they can participate in nucleophilic substitution reactions, or serve as the starting point for the synthesis of more complex molecules .Physical and Chemical Properties Analysis
Benzothiazole derivatives are typically solid at room temperature. Their solubility can vary depending on the specific substituents present .Scientific Research Applications
Antimicrobial Activity : Compounds similar to (E)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2-fluorophenoxy)acetamide have been synthesized and evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit good to moderate activity against bacterial and fungal microbial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).
Anticancer Activity : Research has also been conducted on the anticancer potential of related compounds. Some derivatives have shown significant growth inhibition against various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer (Karaburun et al., 2018).
Antiproliferative Activity : New functionalized pyridine linked thiazole derivatives have been synthesized and evaluated for their antiproliferative activity. These studies revealed promising anticancer activity against multiple cancer cell lines (Alqahtani & Bayazeed, 2020).
Urease Inhibition : Some synthesized acetamide derivatives of benzothiazole have shown significant activity in urease inhibition. This suggests their potential application in designing drugs targeting urease-related diseases (Gull et al., 2016).
Photodynamic Therapy for Cancer Treatment : The synthesis of new compounds, including benzothiazole derivatives, has been explored for their application in photodynamic therapy, a treatment method for cancer (Pişkin et al., 2020).
Photophysical Properties and Ligand-Protein Interactions : Studies have been conducted on the photophysical properties of benzothiazolinone acetamide analogs and their interactions with proteins, suggesting their potential use in biomedical applications (Mary et al., 2020).
Antifibrotic and Anticancer Action : Amino(imino)thiazolidinone derivatives have been synthesized and evaluated for their antifibrotic and anticancer activity, identifying potential candidates for further testing (Kaminskyy et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN2O2S/c1-2-9-22-14-8-7-12(19)10-16(14)25-18(22)21-17(23)11-24-15-6-4-3-5-13(15)20/h2-8,10H,1,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXCSPWJVBVLTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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